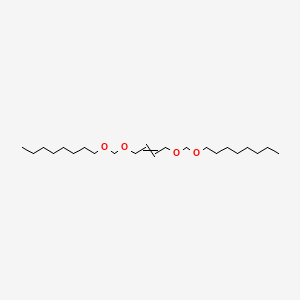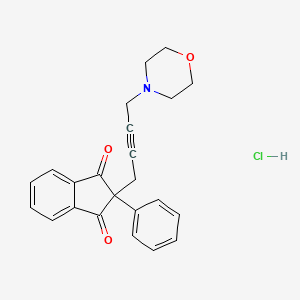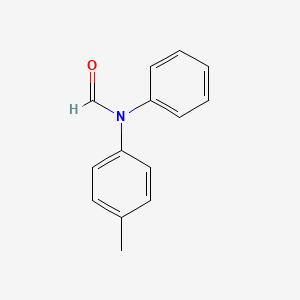
N-(4-methylphenyl)-N-phenylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N-phenylformamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group (–CONH–) attached to a phenyl ring and a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-phenylformamide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with formic acid or formic anhydride under acidic conditions. The reaction typically proceeds as follows:
Reaction with Formic Acid: 4-methylaniline is reacted with formic acid in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Reaction with Formic Anhydride: 4-methylaniline is reacted with formic anhydride in an inert solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to achieve high purity and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylphenyl)-N-phenylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formamide group can yield amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Corresponding amides or carboxylic acids.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N-phenylformamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-N-phenylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylformamide: Lacks the 4-methyl group, resulting in different chemical and biological properties.
N-(4-methylphenyl)formamide: Lacks the phenyl group, leading to variations in reactivity and applications.
N-(4-methylphenyl)-N-(4-nitrophenyl)formamide:
Uniqueness
N-(4-methylphenyl)-N-phenylformamide is unique due to the presence of both a phenyl and a 4-methylphenyl group, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
10386-91-1 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-N-phenylformamide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
UTQYESDLIRZKGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


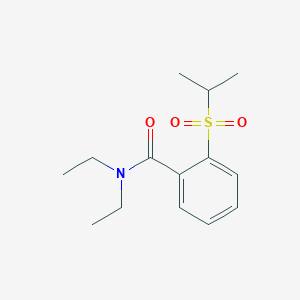

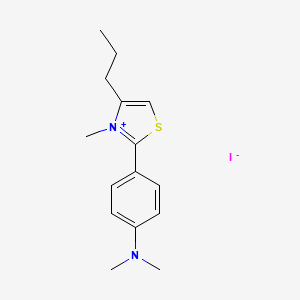
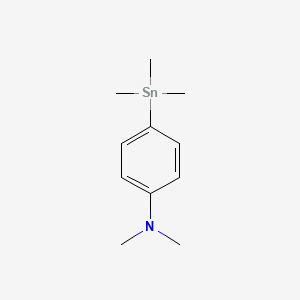


![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)
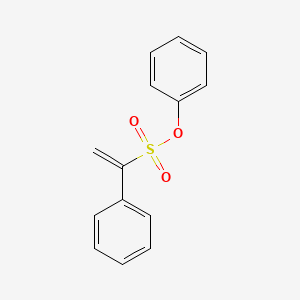
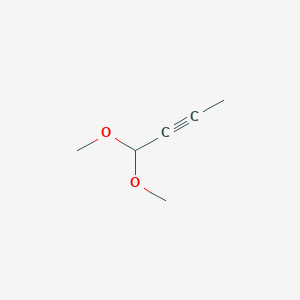
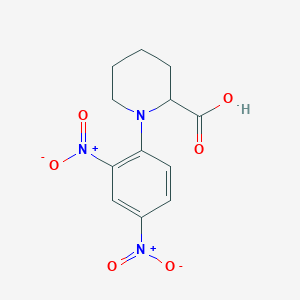
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
